molecular formula C12H9ClF3N3O2 B2964461 4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 320425-04-5

4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2964461
CAS RN: 320425-04-5
M. Wt: 319.67
InChI Key: YYHMXCNTSLVWBM-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C12H9ClF3N3O2 and its molecular weight is 319.67. The purity is usually 95%.
BenchChem offers high-quality 4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research into related compounds, such as spiro-fused (C2)-azirino-(C4)-pyrazolones and regional isomers of 1-methyl-5-(trifluoromethyl)pyrazoles, underscores the ongoing exploration of novel heterocyclic systems. These studies involve synthesizing and analyzing the structure of various derivatives, offering insights into their potential applications in scientific research. The synthesis of these compounds often leads to unexpected structural forms, with implications for their reactivity and utility in further chemical investigations (Holzer et al., 2003); (Chupp, 1994).

Potential Therapeutic Targets

The exploration of (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones highlights their significance in medicinal chemistry, particularly in the development of antihyperglycemic agents. Such research underscores the therapeutic potential of these compounds, marking them as candidates for further pharmacological evaluation to address conditions like diabetes (Kees et al., 1996).

Analgesic Properties

Studies on 5-trihalomethyl-4,5-dihydro-1H-pyrazole derivatives as novel analgesic agents have been conducted, revealing the importance of structural modifications in enhancing the pharmacological profiles of these compounds. The research into their analgesic properties could lead to the development of new pain management solutions (Machado et al., 2009).

Antimicrobial Activity

The environmentally benign synthesis of fluorinated pyrazolone derivatives and their evaluation for antimicrobial activity represent another significant area of application. By employing greener synthesis methods, these studies contribute to the development of new antimicrobial agents with potential applications in combating microbial resistance (Shelke et al., 2007).

properties

IUPAC Name

4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O2/c1-19-11(21)7(10(18-19)12(14,15)16)5-17-8-4-6(13)2-3-9(8)20/h2-5,18,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIUHMQOCLILOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.